molecular formula C10H6Cl2F3N3O2S B14336920 1-[2,6-Dichloro-4-(trifluoromethanesulfonyl)phenyl]-1H-pyrazol-5-amine CAS No. 110237-65-5

1-[2,6-Dichloro-4-(trifluoromethanesulfonyl)phenyl]-1H-pyrazol-5-amine

Cat. No.: B14336920
CAS No.: 110237-65-5
M. Wt: 360.14 g/mol
InChI Key: TXEPFSOEVINEQP-UHFFFAOYSA-N
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Description

1-[2,6-Dichloro-4-(trifluoromethanesulfonyl)phenyl]-1H-pyrazol-5-amine is a complex organic compound that features a pyrazole ring substituted with dichloro and trifluoromethanesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,6-Dichloro-4-(trifluoromethanesulfonyl)phenyl]-1H-pyrazol-5-amine typically involves multiple steps. One common method starts with the halogenation of 4-chlorotrifluoromethyl benzene to produce 2,6-dichloro-4-trifluoromethyl aniline . This intermediate is then subjected to a series of reactions, including diazotization and cyclization, to form the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and minimize by-products. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[2,6-Dichloro-4-(trifluoromethanesulfonyl)phenyl]-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrazoles .

Scientific Research Applications

1-[2,6-Dichloro-4-(trifluoromethanesulfonyl)phenyl]-1H-pyrazol-5-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-[2,6-Dichloro-4-(trifluoromethanesulfonyl)phenyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2,6-Dichloro-4-(trifluoromethanesulfonyl)phenyl]-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

110237-65-5

Molecular Formula

C10H6Cl2F3N3O2S

Molecular Weight

360.14 g/mol

IUPAC Name

2-[2,6-dichloro-4-(trifluoromethylsulfonyl)phenyl]pyrazol-3-amine

InChI

InChI=1S/C10H6Cl2F3N3O2S/c11-6-3-5(21(19,20)10(13,14)15)4-7(12)9(6)18-8(16)1-2-17-18/h1-4H,16H2

InChI Key

TXEPFSOEVINEQP-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1)C2=C(C=C(C=C2Cl)S(=O)(=O)C(F)(F)F)Cl)N

Origin of Product

United States

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